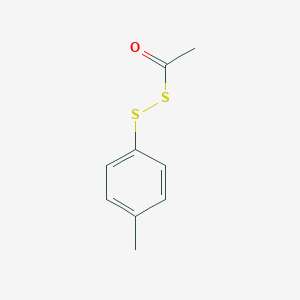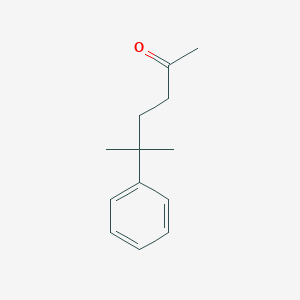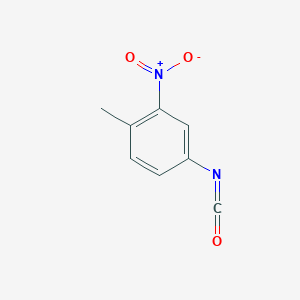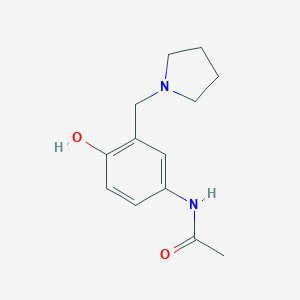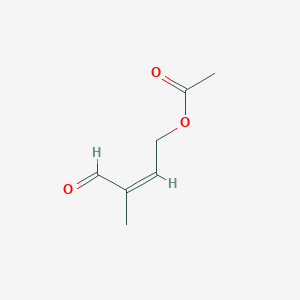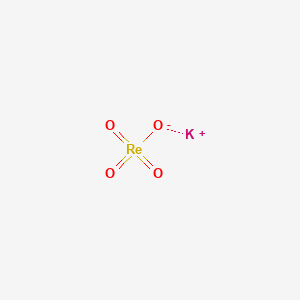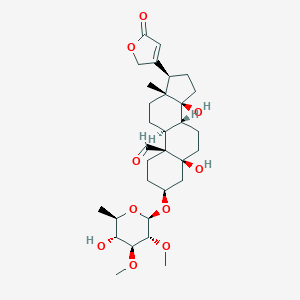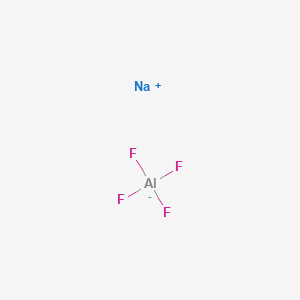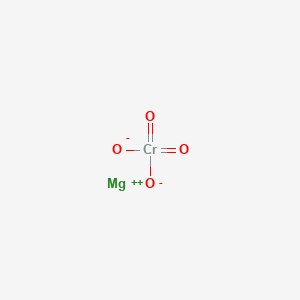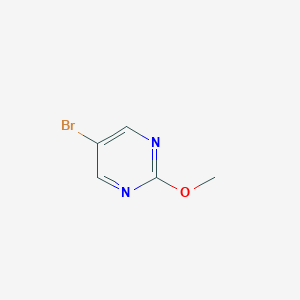
5-Bromo-2-methoxypyrimidine
Descripción general
Descripción
5-Bromo-2-methoxypyrimidine is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxypyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring system, with methoxy (-OCH3) and bromo (-Br) substituents at the 2 and 5 positions respectively .Physical And Chemical Properties Analysis
5-Bromo-2-methoxypyrimidine is a solid at 20 degrees Celsius . It has a melting point of 56.0 to 60.0 degrees Celsius . The compound is white to light yellow in color .Aplicaciones Científicas De Investigación
Building Block in Chemical Synthesis
5-Bromo-2-methoxypyrimidine is often used as a building block in chemical synthesis . It is a versatile compound that can be used to construct a variety of complex molecules.
Synthesis of Antagonists
This compound has been used in the synthesis of antagonists. For instance, it has been used for the β-alanine moiety of an αvβ3 antagonist . Antagonists are substances that inhibit the function of a certain molecule, often a receptor, in the body.
Synthesis of Selective Receptor Antagonists
5-Bromo-2-methoxypyrimidine has been used in the synthesis of a potent and selective somatostatin sst3 receptor antagonist . These types of antagonists are used in research to understand the role of specific receptors in biological processes.
Chromatography Research
5-Bromo-2-methoxypyrimidine can be used in chromatography research . Chromatography is a technique used to separate mixtures and it’s widely used in biochemical research.
Safety and Hazards
5-Bromo-2-methoxypyrimidine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propiedades
IUPAC Name |
5-bromo-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCZDMMGYIULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161212 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyrimidine | |
CAS RN |
14001-66-2 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-bromo-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding of the research paper regarding 5-bromo-2-methoxypyrimidine?
A1: The research focuses on understanding how the presence of amines affects the photochemical reaction of 5-bromo-2-methoxypyrimidine. The key finding is that amines accelerate the rate of photodebromination of 5-bromo-2-methoxypyrimidine. [] This suggests that the interaction between the amine and the excited state of the pyrimidine molecule plays a crucial role in the reaction mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


